(R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole

Chiral intermediate Enantiomeric purity Specific rotation

(R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole (CAS 143322-57-0) is a chiral, halogenated indole derivative that serves as the penultimate intermediate in the manufacture of eletriptan hydrobromide, a second‑generation triptan 5‑HT₁B/₁D receptor agonist. It is codified as Eletriptan USP Related Compound B (also Impurity B/9) and is supplied as a pharmacopeial reference standard for identity, purity and impurity profiling in quality‑control laboratories.

Molecular Formula C14H17BrN2
Molecular Weight 293.2 g/mol
CAS No. 143322-57-0
Cat. No. B018936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole
CAS143322-57-0
Synonyms5-Bromo-3-[[(2R)-1-methyl-2-pyrrolidinyl]methyl]-1H-indole; 
Molecular FormulaC14H17BrN2
Molecular Weight293.2 g/mol
Structural Identifiers
SMILESCN1CCCC1CC2=CNC3=C2C=C(C=C3)Br
InChIInChI=1S/C14H17BrN2/c1-17-6-2-3-12(17)7-10-9-16-14-5-4-11(15)8-13(10)14/h4-5,8-9,12,16H,2-3,6-7H2,1H3/t12-/m1/s1
InChIKeyJCXOJXALBTZEFE-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole (CAS 143322-57-0) – Key Intermediate and Pharmacopeial Reference Standard for Eletriptan


(R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole (CAS 143322-57-0) is a chiral, halogenated indole derivative that serves as the penultimate intermediate in the manufacture of eletriptan hydrobromide, a second‑generation triptan 5‑HT₁B/₁D receptor agonist . It is codified as Eletriptan USP Related Compound B (also Impurity B/9) and is supplied as a pharmacopeial reference standard for identity, purity and impurity profiling in quality‑control laboratories .

Why (R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole Cannot Be Interchanged with Generic or Off‑Shelf Analogs


Substituting the designated (R)-enantiomer with its (S)-antipode, racemic mixture, or lower‑purity technical‑grade material directly compromises the stereochemical integrity of the downstream eletriptan API. The USP monograph explicitly identifies this compound as Related Compound B, and its enantiomeric excess and chromatographic purity are critical system‑suitability parameters in regulatory methods . Using a non‑compendial alternative without demonstrated equivalent enantiomeric purity, HPLC profile and pharmacopeial traceability can lead to out‑of‑specification impurity results, delayed ANDA/NDA approval, and increased re‑qualification cost .

(R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole – Direct Comparator‑Based Differentiation Evidence


Chiral Purity: Specific Optical Rotation Differentiates (R)-BIP from the (S)-Enantiomer

The target (R)-isomer exhibits a specific optical rotation of +75° to +80° (c=1, MeOH) [1]. In contrast, the (S)-enantiomer (CAS 208464-41-9) displays a rotation of approximately −75°, as both enantiomers share equal magnitude but opposite sign of optical rotation . This >150° peak‑to‑peak difference enables rapid, quantitative enantiomeric identity confirmation by a simple polarimetric measurement without requiring chiral‑HPLC method development.

Chiral intermediate Enantiomeric purity Specific rotation

HPLC Purity: Patented Process Delivers >99.6% vs. Standard ≤95–96% Material

The oxalate‑salt purification method described in patent WO2012025772A1 yields (R)-BIP base with HPLC purity >99.6% [1]. Commercially available generic (R)-BIP is typically supplied at ≥95% HPLC purity (e.g., Bidepharm, CDMOchem) [2], while the (S)-enantiomer is listed at 95–96% . The >4.6‑percentage‑point purity advantage translates to lower impurity load in the subsequent Heck‑coupling step, directly reducing purification burden and increasing overall yield.

HPLC purity Pharmaceutical intermediate Impurity profile

Pharmacopeial Traceability: USP Reference Standard Status Provides Definitive Regulatory Authority

Compound 143322-57-0 is formally designated as Eletriptan USP Related Compound B (USP Catalog No. 1234475) and is intended for use in specified USP compendial quality tests and assays . Unlike generic research‑grade intermediates, USP reference standards are manufactured under cGMP‑aligned quality systems with full batch‑specific Certificates of Analysis that document identity, purity, and potency traceable to the USP monograph . Non‑compendial products (e.g., standard intermediates from chemical suppliers) lack this regulatory certification, requiring additional qualification studies during regulatory filing.

USP reference standard Pharmacopeial compliance ANDA impurity profiling

Downstream Impact: High‑Purity (R)-BIP Directly Improves Eletriptan Hydrobromide Yield and Purity

Patent WO2012025772A1 explicitly states that using (R)-BIP of 85–90% HPLC purity “leads to more impurities in further synthetic protocol,” whereas the purified intermediate (>99.6%) provides “improved yield and purity of eletriptan hydrobromide” [1]. The regeneration step from the oxalate salt achieves >90% recovery of the pure base [2]. This direct causal link—higher intermediate purity → higher API purity and yield—is a critical differentiator for procurement decisions in API manufacturing.

Eletriptan synthesis Intermediate purity cascade API yield optimization

Optimal Application Scenarios for (R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole Based on Verified Evidence


Pharmaceutical Quality Control: HPLC System Suitability and Impurity Profiling for Eletriptan Drug Substance

QC laboratories performing USP‑compendial testing of eletriptan hydrobromide API require Eletriptan USP Related Compound B as the identity and purity reference marker. The quantitative optical rotation (+75° to +80°) and HPLC purity (>99.6%) data allow direct confirmation of system suitability, enabling reliable separation and quantification of Impurity B in batch‑release testing [1].

API Manufacturing Process Development: Optimizing Eletriptan Hydrobromide Yield via High‑Purity Intermediate

Process chemists developing the commercial route to eletriptan hydrobromide can procure the high‑purity (R)-BIP (>99.6%) to eliminate impurities that carry through the Heck coupling step. The patent‑documented evidence that lower‑purity intermediate (85–90%) generates more downstream impurities makes the high‑purity grade a cost‑effective choice for kilo‑lab and pilot‑plant campaigns [2].

Regulatory Dossier Preparation: ANDA/NDA Impurity Qualification with USP Reference Standard

Regulatory affairs teams compiling ANDA or NDA submissions can cite the USP reference standard designation of this compound to satisfy the FDA requirement for a qualified impurity marker. The compendial traceability and batch‑specific Certificate of Analysis eliminate the need for additional structure‑elucidation and qualification studies, reducing filing timelines .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.